Neohesperidin dihydrochalcone

Catalog No.
S536976
CAS No.
20702-77-6
M.F
C28H36O15
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neohesperidin dihydrochalcone

CAS Number

20702-77-6

Product Name

Neohesperidin dihydrochalcone

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1

InChI Key

ITVGXXMINPYUHD-CUVHLRMHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene

Synonyms

neohesperidin dihydrochalcone, neohesperidine DC, neohesperidine dihydrochalcone

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Neohesperidin dihydrochalcone is 612.2054 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml) (ntp, 1992)freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antioxidant Properties

    Some studies have investigated the potential antioxidant properties of NHDC. Antioxidants are compounds that can help protect cells from damage caused by free radicals. A 2013 study published in "Food and Chemical Toxicology" found that NHDC exhibited antioxidant activity in cell cultures []. More research is needed to confirm these findings and determine if NHDC has any antioxidant effects in humans.

  • Anti-diabetic Effects

    A few studies have looked at the potential anti-diabetic effects of NHDC. One study published in the journal "Bioscience, Biotechnology, and Biochemistry" in 2008 found that NHDC improved glucose tolerance in diabetic mice []. However, more research is required to understand how NHDC might affect blood sugar control in humans and whether it would be a safe and effective treatment for diabetes.

  • Other Potential Effects

    There is limited research on other potential health benefits of NHDC. Some studies have suggested that NHDC might have anti-inflammatory or cholesterol-lowering effects, but more research is needed to confirm these findings [, ].

Neohesperidin dihydrochalcone is a synthetic sweetener derived from neohesperidin, a flavonoid found primarily in the peels of bitter oranges (Citrus aurantium). This compound is known for its intense sweetness, being approximately 1500 to 1800 times sweeter than sucrose. It appears as an off-white crystalline powder and is insoluble in water. Neohesperidin dihydrochalcone is particularly effective in masking bitter flavors, making it valuable in food and beverage formulations. Its chemical formula is C28H36O15C_{28}H_{36}O_{15} with a molar mass of 612.58 g/mol .

The exact mechanism by which NHDC elicits its sweet taste is not fully understood. However, it is believed to interact with taste receptors on the tongue, specifically the sweet taste receptor T1R2-T1R3. These interactions trigger signals that the brain interprets as sweetness. Additionally, NHDC's bulky structure may contribute to its long-lasting sweetness perception compared to other sweeteners [].

  • High sweetness potency: NHDC's intense sweetness may lead to overconsumption of sweetened foods, potentially impacting dietary habits.
  • Limited human studies: Most safety data comes from animal studies. More human studies are needed to fully understand NHDC's long-term effects.
Typical of flavonoids and glycosides. Key reactions include:

  • Hydrogenation: Neohesperidin is hydrogenated using catalysts such as palladium or potassium hydroxide to produce neohesperidin dihydrochalcone .
  • Esterification: It can react with carboxylic acids to form esters, releasing water as a byproduct .
  • Oxidation: Alcohol groups within the molecule can be oxidized to aldehydes or ketones under specific conditions .

These reactions highlight the compound's versatility in chemical synthesis and modification.

Neohesperidin dihydrochalcone exhibits several notable biological activities:

  • Antioxidant Properties: It demonstrates significant radical scavenging activity against reactive oxygen species, with high efficacy against hydrogen peroxide and hypochlorous acid .
  • Sweetness Mechanism: The compound activates the sweet taste receptors TAS1R2 and TAS1R3 in humans, contributing to its intense sweetness profile .
  • Liver Health: Studies indicate that neohesperidin dihydrochalcone may reduce liver damage markers and inflammatory responses in animal models .

These biological activities suggest potential health benefits beyond its use as a sweetener.

The synthesis of neohesperidin dihydrochalcone typically involves the following steps:

  • Extraction of Neohesperidin: Neohesperidin is extracted from bitter orange peels.
  • Hydrogenation Process: The extracted neohesperidin is dissolved in solvents such as methanol or ethanol. Sodium borohydride or potassium borohydride is added as a reducing agent under heating conditions (typically between 30°C to 90°C) to facilitate hydrogenation.
  • Purification: The crude product undergoes recrystallization to obtain pure neohesperidin dihydrochalcone .

This method is noted for its low environmental impact and high yield, making it suitable for industrial applications.

Neohesperidin dihydrochalcone has diverse applications across various industries:

  • Food Industry: Used as an artificial sweetener in beverages, dairy products, and desserts due to its ability to mask bitterness and enhance sweetness profiles.
  • Pharmaceuticals: Investigated for its antioxidant properties and potential health benefits.
  • Cosmetics: Employed for its flavoring properties in cosmetic formulations.

Its stability under heat and varying pH levels makes it particularly useful in products requiring long shelf lives .

Research has shown that neohesperidin dihydrochalcone interacts synergistically with other sweeteners, enhancing their sweetness while allowing lower concentrations to be used. This characteristic provides economic benefits in formulation without compromising taste quality. Additionally, its ability to mask bitterness makes it an attractive option for improving the palatability of various products containing bitter compounds like limonin and naringin .

Neohesperidin dihydrochalcone shares structural similarities with other flavonoids and glycosides. Here are some comparable compounds:

CompoundSweetness Relative to SucroseKey Characteristics
Glycyrrhizin50 times sweeterDerived from licorice root; used for flavoring
Stevioside50–300 times sweeterExtracted from Stevia leaves; natural sweetener
Acesulfame potassium200 times sweeterArtificial sweetener; stable under heat
Aspartame200 times sweeterLow-calorie sweetener; sensitive to heat

Neohesperidin dihydrochalcone's uniqueness lies in its high sweetness intensity, stability under various conditions, and effectiveness in masking bitterness, distinguishing it from these similar compounds. Its application versatility across food, pharmaceuticals, and cosmetics further enhances its appeal in commercial formulations .

Neohesperidin dihydrochalcone biosynthesis begins with the natural precursor neohesperidin, a flavanone glycoside abundantly found in Citrus aurantium, commonly known as bitter orange [1] [2]. The bitter orange serves as the primary commercial source for neohesperidin extraction, with the compound predominantly concentrated in the peel and immature fruitlets of the plant [3] [4].

The quantitative distribution of natural precursors in Citrus aurantium demonstrates significant variability depending on the plant part and extraction methodology employed. Ultrasound-assisted aqueous two-phase extraction studies have revealed that neohesperidin content in C. aurantium fruitlets reaches concentrations of 89.27 milligrams per gram of dried material, representing the highest concentration among flavonoid compounds present [4]. This concentration substantially exceeds other related compounds such as naringin, which occurs at 7.39 milligrams per gram, and synephrine at 11.17 milligrams per gram in the same plant material [4].

The biosynthetic pathway of neohesperidin in Citrus aurantium involves the enzymatic modification of hesperetin, the aglycone precursor. The process requires specific glycosyltransferases that attach sugar moieties to form the complete glycoside structure [5]. Recent biotechnological advances have demonstrated the feasibility of engineering microbial systems to produce neohesperidin from hesperetin using glycosyltransferase UGT73B2 from Arabidopsis thaliana, rhamnose synthase from Vitis vinifera, and rhamnose transferase from Citrus maxima, achieving production levels of 4.64 grams per liter with a molar conversion rate of 45.8 percent [5].

The extraction efficiency of neohesperidin from Citrus aurantium depends significantly on the preprocessing methods applied to the plant material. Thermal treatment of citrus peels has been shown to enhance flavonoid release and conversion to more bioactive aglycone forms [6]. Heat treatment increases the cellular uptake potential of flavonoids by converting glycosides to their corresponding aglycones, which demonstrate superior absorption characteristics compared to the original glycoside forms [6].

The seasonal variation and cultivar selection critically influence the neohesperidin content in Citrus aurantium. The optimal harvest time for maximum neohesperidin concentration occurs during the immature fruit stage, when the biosynthetic pathways are most active [7]. Commercial extraction operations typically utilize both fresh and dried immature bitter oranges, with dried materials often yielding higher concentrations due to moisture removal and concentration effects [8].

Table 1: Natural Precursors in Citrus aurantium

Precursor CompoundContent in C. aurantium fruitlets (mg/g)Extraction MethodPrimary LocationReferences
Neohesperidin89.27UA-ATPEPeel, Fruitlets [4]
Naringin7.39UA-ATPEPeel, Fruitlets [4]
Synephrine11.17UA-ATPEFruitlets [4]
HesperidinNot specifiedSoxhlet/ConventionalPeel [9]

Catalytic Hydrogenation Process Optimization

The catalytic hydrogenation of neohesperidin to neohesperidin dihydrochalcone represents the critical transformation step in the industrial production process. This reaction involves the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone structure of neohesperidin, converting the flavanone to its corresponding dihydrochalcone derivative [1] [10].

Palladium on carbon catalysis remains the most widely employed method for industrial neohesperidin dihydrochalcone synthesis [1] [11]. The conventional process utilizes palladium supported on activated carbon under alkaline conditions with hydrogen gas as the reducing agent [1]. The reaction typically proceeds under controlled temperature and pressure conditions, with potassium hydroxide or sodium hydroxide serving as the base to facilitate the hydrogenation process [2]. The palladium catalyst loading generally ranges from five to ten percent by weight, providing optimal surface area and activity for the hydrogenation reaction [11].

Recent advances in catalytic hydrogenation have introduced novel yeast-mediated biotransformation as an alternative to traditional chemical methods [12] [13] [14]. This biological approach employs whole yeast cells to catalyze the hydrogenation of neohesperidin, achieving yields exceeding 83 percent [12] [14]. The yeast-mediated process demonstrates superior reaction stability, enhanced safety profile, and utilizes more cost-effective catalysts compared to traditional palladium-based systems [12] [14]. The biotransformation process operates under mild conditions, reducing energy requirements and eliminating the need for high-pressure hydrogen gas systems [14].

Ruthenium-based catalysts offer an alternative approach for neohesperidin hydrogenation, particularly for applications requiring high-temperature stability [10]. Ruthenium salts in dioxane solvent at 80 degrees Celsius provide effective reduction of the α,β-unsaturated ketone system with high selectivity [10]. The ruthenium catalyst system demonstrates particular utility in continuous process applications where thermal stability is paramount [10].

Nickel-based catalysts have shown exceptional performance in hydrogenation reactions, with optimized nickel particle size control yielding conversion rates up to 99 percent with selectivity exceeding 99 percent [15] [16]. The particle size optimization involves precise control of nickel nanoparticles within mesoporous silica supports, balancing high-coordination sites for hydrogen dissociation with low-coordination sites for reactant adsorption [15] [16]. The optimal nickel particle size range of 5 to 40 nanometers provides maximum catalytic efficiency for dihydrochalcone synthesis [17].

Rhodium complexes, particularly N-heterocyclic carbene palladium complexes, offer chemoselective reduction capabilities with excellent control over reaction selectivity [10]. These catalysts enable regeneration and reuse, aligning with green chemistry principles while maintaining high conversion efficiency [10]. The rhodium-based systems demonstrate particular advantage in applications requiring precise stereochemical control of the hydrogenation products [10].

Process optimization parameters for catalytic hydrogenation include temperature control, pressure regulation, catalyst loading, and reaction time management. The optimal reaction temperature typically ranges from 25 to 80 degrees Celsius, depending on the catalyst system employed [12] [10] [15]. Pressure requirements vary from atmospheric pressure for some biological systems to elevated pressures for traditional metal-catalyzed processes [10] [15]. Catalyst loading optimization ensures maximum efficiency while minimizing costs, with typical loadings ranging from 0.5 to 10 percent by weight of substrate [17] [11].

Table 2: Catalytic Hydrogenation Process Optimization

Catalyst TypeReaction ConditionsYield (%)SelectivityAdvantagesReferences
Palladium on Carbon (Pd/C)Alkaline, H2 gasNot specifiedHighIndustrial standard [1] [2]
Yeast-mediatedBiocatalysis, mild conditions>83HighSafe, cost-effective [12] [13] [14]
Ruthenium saltsDioxane, 80°C, H2Not specifiedHighHigh temperature stable [10]
Nickel-basedHigh pressure, elevated temperatureUp to 99>99%High conversion [15] [16]
Rhodium complexesAtmospheric pressureNot specifiedExcellentPrecise control [10]

Purification Techniques and Yield Optimization

The purification of neohesperidin dihydrochalcone from crude synthesis mixtures requires sophisticated separation techniques to achieve pharmaceutical and food-grade purity standards. Multiple purification approaches have been developed to address the specific challenges associated with separating neohesperidin dihydrochalcone from reaction byproducts, unreacted starting materials, and catalyst residues [18] [19] [20].

Macroporous resin chromatography represents the primary purification method for large-scale neohesperidin dihydrochalcone processing [18]. The D101 macroporous resin demonstrates exceptional selectivity for neohesperidin compounds, achieving an 11.83-fold increase in purity from 4.92 percent in crude extracts to 58.22 percent in resin-refined samples [18]. The purification process utilizes 55 percent aqueous ethanol as the elution solvent, providing optimal balance between selectivity and recovery efficiency [18]. The overall recovery rate for the macroporous resin purification step reaches 68.97 percent, representing acceptable losses for industrial applications [18].

High-speed counter-current chromatography serves as the secondary purification technique for achieving ultra-high purity neohesperidin dihydrochalcone [18]. The counter-current chromatography system employs a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a 4:1:5 volume ratio [18]. This technique successfully purifies 60 milligrams of resin-refined sample to yield 23.6 milligrams of neohesperidin dihydrochalcone with 97.47 percent purity in a single operation [18]. The recovery efficiency for the counter-current chromatography step achieves 65.85 percent, demonstrating acceptable material balance for high-purity applications [18].

Crystallization techniques provide cost-effective purification for industrial-scale neohesperidin dihydrochalcone production [19]. The crystallization process involves controlled precipitation from appropriate solvent systems, typically utilizing alcohol-water mixtures to achieve optimal crystal formation [19]. The crystallization approach offers advantages in terms of scalability and equipment simplicity, making it suitable for large-volume commercial production [19]. Process optimization focuses on controlling temperature gradients, seeding strategies, and agitation parameters to maximize crystal yield and purity [19].

Solid phase extraction methodology has been developed for analytical and small-scale preparative purification applications [20]. The solid phase extraction employs HLB (hydrophilic-lipophilic balance) cartridges for selective retention and elution of neohesperidin dihydrochalcone from complex matrices [20]. The method demonstrates recovery rates ranging from 86.2 to 105.0 percent with relative standard deviations between 1.0 and 6.3 percent [20]. This technique proves particularly valuable for quality control applications and research-scale purifications [20].

Semi-preparative liquid chromatography provides high-resolution separation capabilities for specialized applications requiring exceptional purity [21]. The liquid chromatography approach utilizes gradient elution systems with precise control over separation parameters [21]. This method enables the separation of closely related structural analogs and isomers that may not be adequately resolved by other purification techniques [21].

Yield optimization strategies focus on minimizing material losses throughout the purification sequence while maintaining target purity specifications. The integration of multiple purification techniques in series achieves optimal balance between yield and purity [18]. Process intensification approaches, including continuous processing and automated systems, reduce handling losses and improve overall efficiency [8].

Ultrafiltration techniques have been investigated for large-scale purification applications, offering potential advantages in terms of energy efficiency and scalability [19]. The ultrafiltration approach utilizes selective membrane separation based on molecular size differences, providing continuous operation capabilities [19]. This technique demonstrates particular promise for integration with existing production processes [19].

Table 3: Purification Techniques and Yield Optimization

Purification MethodPurity Achieved (%)Recovery Rate (%)Initial Purity (%)Fold IncreaseReferences
Macroporous resin (D101)58.2268.974.9211.83 [18]
High-speed counter-current chromatography97.4765.8558.221.67 [18]
CrystallizationNot specifiedNot specifiedVariableNot specified [19]
Solid phase extractionNot specified86.2-105.0VariableNot specified [20]
Semi-preparative LCHighNot specifiedVariableNot specified [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992)
Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose

XLogP3

-0.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

612.20542044 g/mol

Monoisotopic Mass

612.20542044 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Melting Point

313 to 313 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X476D83QV

Other CAS

20702-77-6

Wikipedia

Neohesperidin_dihydrochalcone

Use Classification

Food additives
Food additives -> Flavoring Agents
Fragrance Ingredients

Dates

Modify: 2023-08-15
1. Braune, A., Engst, W., and Blaut, M. Degradation of neohesperidin dihydrochalcone by human intestinal bacteria. J. Agric. Food Chem. 53(5), 1782-1790 (2005).
2. Shi, Q., Song, X., Fu, J., et al. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int. Immunopharmacol. 29(2), 722-729 (2015).
3. Su, C., Xia, X., Shi, Q., et al. Neohesperidin dihydrochalcone versus CCl₄-induced hepatic injury through different mechanisms: The implication of free radical scavenging and Nrf2 activation. J. Agric. Food Chem. 63(22), 5468-5475 (2015).

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